4-Amino-N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide
Description
4-Amino-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.
Properties
IUPAC Name |
4-amino-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c16-9-3-6-12-11(7-9)13(15(22)18-12)19-20-14(21)8-1-4-10(17)5-2-8/h1-7,18,22H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOZAXNTUULXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Amino-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves the reaction of 5-bromo-2-oxoindoline-3-carbaldehyde with 4-aminobenzohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction . The mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the pure product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Amino-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acetic acid, palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include various substituted indole derivatives and hydrazide compounds.
Scientific Research Applications
4-Amino-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Due to its biological activities, it is explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Amino-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
4-Amino-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can be compared with other similar compounds, such as:
4-Amino-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide: Lacks the bromine atom, which may affect its biological activity and reactivity.
4-Amino-N’-[(3E)-5-chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
4-Amino-N’-[(3E)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide: The presence of a fluorine atom can enhance its stability and bioavailability.
The uniqueness of 4-Amino-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
